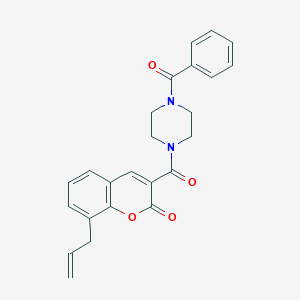
8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an allyl group, a benzoyl-piperazine moiety, and a chromen-2-one core, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.
Attachment of the benzoyl-piperazine moiety: This step involves the acylation of piperazine with benzoyl chloride, followed by coupling with the chromen-2-one core using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoyl-piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl groups may yield the corresponding alcohols.
Scientific Research Applications
8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one would depend on its specific biological target. Generally, compounds with a chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The benzoyl-piperazine moiety may enhance binding affinity to certain proteins, while the allyl group could influence the compound’s reactivity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds like warfarin and esculetin, which also contain a chromen-2-one core.
Piperazine derivatives: Compounds like piperazine itself and its various substituted forms.
Benzoyl derivatives: Compounds like benzoyl peroxide and benzoyl chloride.
Uniqueness
8-Allyl-3-(4-benzoyl-piperazine-1-carbonyl)-chromen-2-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-benzoylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-7-17-10-6-11-19-16-20(24(29)30-21(17)19)23(28)26-14-12-25(13-15-26)22(27)18-8-4-3-5-9-18/h2-6,8-11,16H,1,7,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAXAMSYZZUKMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508695.png)
![N-[2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)ethyl]quinoline-2-carboxamide](/img/structure/B508697.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508700.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508704.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508707.png)
![5-(4-bromophenyl)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B508708.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B508713.png)
![5-bromo-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508714.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}isonicotinamide](/img/structure/B508716.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B508717.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}-2-furamide](/img/structure/B508719.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B508721.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508723.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508724.png)
